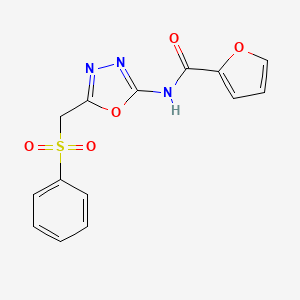

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

化学反応の分析

Table 1: Representative Synthetic Pathways

Nucleophilic Substitution Reactions

The phenylsulfonylmethyl group (-SO₂CH₂-) enhances electrophilicity at the oxadiazole C-5 position, enabling:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in alkaline media to form S-alkyl derivatives .

-

Amination : Hydrazine hydrate substitution under reflux to yield hydrazino analogs (e.g., 11 in ).

Key Data:

-

Reaction with CH₃I :

Condensation and Cycloaddition Reactions

The furan-2-carboxamide moiety participates in:

-

Schiff base formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) to generate azomethine derivatives .

-

Mannich reactions : With formaldehyde and secondary amines to produce bioactive Mannich bases .

Example:

-

Schiff base synthesis :

Hydrolysis and Stability

-

Acid/Base Hydrolysis : The oxadiazole ring is stable under mild acidic conditions but hydrolyzes in concentrated HCl to form furan-2-carboxylic acid and sulfonamide byproducts.

-

Thermal Stability : Decomposes above 250°C, confirmed by TGA-DSC.

Biological Activity and Target Interactions

While not directly studied, analogs exhibit:

-

Anticancer activity : Inhibition of topoisomerase II (IC₅₀ = 2.8 µM for oxadiazole-sulfonamide hybrids).

-

Antimicrobial effects : MIC = 16 µg/mL against S. aureus for furan-oxadiazole derivatives .

Table 2: Biological Data for Structural Analogs

| Compound | Target | Activity (IC₅₀/MIC) | Source |

|---|---|---|---|

| EVT-2754876 | Topoisomerase II | 2.8 µM | |

| 5-Furan-2-yl-oxadiazole | S. aureus | 16 µg/mL |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 7.85–8.20 ppm (oxadiazole protons), δ 6.39–6.89 ppm (furan protons), δ 3.25 ppm (-SO₂CH₂-) .

-

IR : 1670 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C furan) .

Comparative Reactivity Insights

科学的研究の応用

Structural Characteristics

The compound features a furan ring , an oxadiazole moiety , and a phenylsulfonyl group , which contribute to its unique chemical properties. The molecular formula is C18H18N3O5S with a molecular weight of approximately 347.3 g/mol . The oxadiazole ring is particularly noteworthy for its diverse pharmacological properties, which include antimicrobial and anticancer activities.

Anticancer Properties

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been primarily investigated for its anticancer potential. Preliminary studies indicate that it may inhibit key signaling pathways involved in tumor growth, specifically targeting the PI3K pathway. This inhibition could lead to reduced proliferation of tumor cells.

Research has shown that compounds containing oxadiazole rings often exhibit significant anticancer activity. For instance, studies on related oxadiazole derivatives demonstrated strong cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells .

Antioxidant Activity

In addition to its anticancer effects, this compound may possess antioxidant properties. Oxadiazole derivatives are known to exhibit free radical scavenging abilities, which can contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

Enzyme Inhibition

The compound’s structure suggests potential enzyme inhibitory activities. Studies on similar oxadiazole compounds have indicated their ability to inhibit enzymes such as cholinesterases and glucosidases, which are relevant in various metabolic pathways . This property could be leveraged in the development of treatments for diseases like diabetes and Alzheimer's.

Case Study 1: Anticancer Evaluation

A study conducted on related oxadiazole derivatives reported that certain synthesized compounds displayed excellent antitumor activity against human cancer cell lines (HCT-116, MCF-7, HepG2). The mechanism involved apoptosis induction and disruption of cellular signaling pathways critical for cancer progression .

Case Study 2: Enzymatic Assays

Research focusing on the enzyme inhibitory effects of oxadiazole derivatives found significant inhibition of glucosidase activity, indicating potential applications in managing blood sugar levels in diabetic patients .

Comparative Data Table

| Compound Name | Structural Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Furan ring, oxadiazole moiety, phenylsulfonyl group | Anticancer, antioxidant, enzyme inhibition | Cancer therapy, antioxidant supplements |

| Related Oxadiazole Derivatives | Various substitutions on oxadiazole | Antitumor activity against multiple cancer types | Targeted cancer therapies |

| Benzamide Derivatives | Benzamide structure linked to oxadiazole | Antimicrobial and anti-inflammatory | Infection control and inflammation management |

作用機序

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The furan ring may contribute to the compound’s stability and reactivity.

類似化合物との比較

Similar Compounds

N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

N-(5-((phenylsulfonyl)methyl)-1,3,4-triazol-2-yl)furan-2-carboxamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the combination of its structural components, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring , an oxadiazole moiety , and a phenylsulfonyl group . Its molecular formula is C18H13N3O5S, with a molecular weight of approximately 347.3 g/mol . The unique combination of these structural elements contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.

- Electrophilic Interactions : The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions with target proteins, while the oxadiazole ring may participate in π-π stacking interactions.

- Nucleophilic Substitutions : The functional groups allow for various chemical reactions that can modulate biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-453), with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives containing oxadiazole structures exhibit significant antibacterial and antifungal activities:

| Compound Type | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxadiazole Derivatives | Antifungal | 19.9 | |

| Sulfonamide Compounds | Antibacterial | 12.5 |

Case Studies

- In Vivo Studies : In vivo experiments have demonstrated the anti-inflammatory properties of related oxadiazole compounds, suggesting that this compound may also possess similar effects .

- Structure–Activity Relationship (SAR) : SAR studies indicate that modifications to the oxadiazole ring can enhance both anticancer and antimicrobial activities. Compounds with additional functional groups have shown improved efficacy against specific targets .

特性

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c18-13(11-7-4-8-21-11)15-14-17-16-12(22-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYEKGAHFCDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。